![molecular formula C14H22O6 B1456504 二乙基 1,4-二氧杂螺[4.5]癸烷-8,8-二羧酸酯 CAS No. 1256546-71-0](/img/structure/B1456504.png)
二乙基 1,4-二氧杂螺[4.5]癸烷-8,8-二羧酸酯
描述
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a chemical compound with the molecular formula C14H22O6 . It has a molecular weight of 286.33 .
Molecular Structure Analysis
The InChI code for Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is 1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.科学研究应用
合成和化学结构
(-)-AL-2 的全合成:Miyakoshi 和 Mukai (2003) 的一项研究展示了 (-)-AL-2 的首次全合成,利用了钯催化剂和 L-酒石酸二乙酯的衍生物。该合成涉及分子内缩醛化和二炔基螺缩醛烯醇醚天然产物的形成 (Miyakoshi 和 Mukai,2003)。
衍生物的合成和结构:Kuroyan 等人 (1991) 的研究详细介绍了二乙基 2-氧代-1-氧杂螺[4.5]癸烷-3,4-二羧酸酯的合成,突出了它的形成和化学转化 (Kuroyan 等人,1991)。
晶体学和分子结构
- 晶体结构分析:Magerramov 等人在 2013 年的一项研究中使用 X 射线晶体学研究了相关化合物二乙基-1-异丁基-9-羟基-9-甲基-7-苯基-1,4-二氮杂螺[4.5]癸烷-6,8-二羧酸酯的晶体结构 (Magerramov 等人,2013)。
在有机合成中的应用
丙烯酰胺的合成:Farkas 等人 (2015) 对源自 2-乙酰环己酮的碘烯烃的钯催化氨基羰基化进行了研究,导致形成 2-(1,4-二氧杂螺[4.5]癸烷-6-基)丙烯酰胺。该研究突出了在有机合成中使用这些化合物的潜力 (Farkas 等人,2015)。
天然存在的二炔基螺缩醛烯醇醚:Miyakoshi、Aburano 和 Mukai (2005) 的另一项研究描述了五种二炔基螺缩醛烯醇醚天然产物的合成,强调了这些化合物在天然产物合成中的多功能性 (Miyakoshi 等人,2005)。
其他值得注意的研究
螺缩醛的灵活合成:Schwartz 等人 (2005) 的研究概述了一种合成对映体纯二氧杂螺[4.5]癸烷的新方法,证明了这些化合物在生产复杂分子结构中的灵活性和实用性 (Schwartz 等人,2005)。
相平衡研究:Melo 等人 (2012) 的一项研究提供了 1,4-二氧杂螺[4.5]癸烷-2-甲醇在各种可持续溶剂中的溶解度数据,提供了对在替代反应过程中的潜在应用的见解 (Melo 等人,2012)。
属性
IUPAC Name |
diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNFERLAOCGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

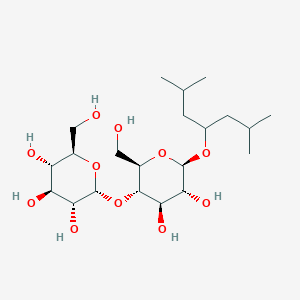
![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
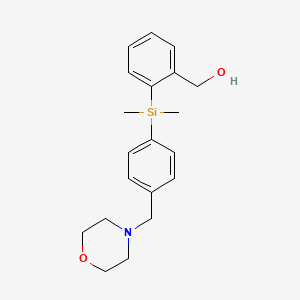
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
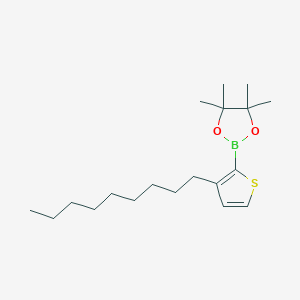
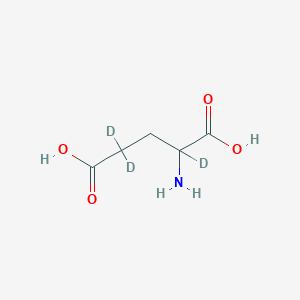
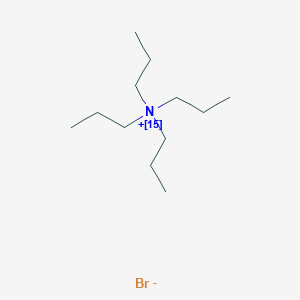
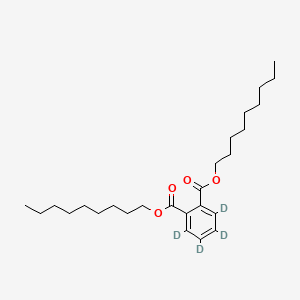
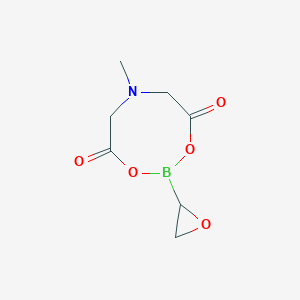
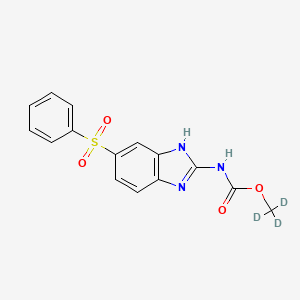
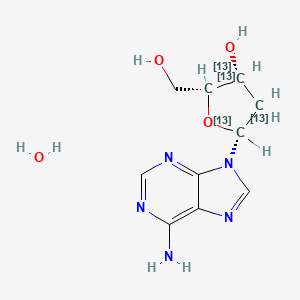
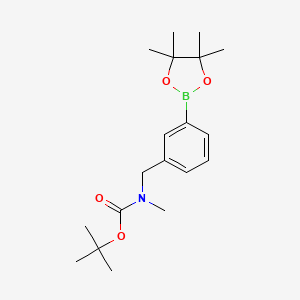

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)